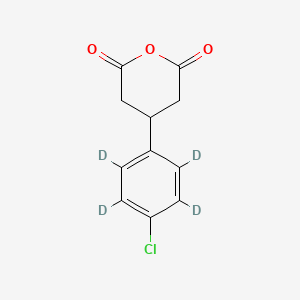
3-(4-Chlorophenyl)glutaric-d4 Anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)glutaric-d4 Anhydride is the labelled analogue of 3-(4-Chlorophenyl)glutaric Anhydride . It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)glutaric acid, a related compound, can be achieved from Ethyl acetoacetate and 4-Chlorobenzaldehyde .Molecular Structure Analysis
The molecular formula of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is C11H9ClO3 . The molecular weight is 228.66 g/mol . The IUPAC name is 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chlorophenyl)glutaric-d4 Anhydride include a molecular weight of 228.66 g/mol . The compound has a topological polar surface area of 43.4 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 228.0491288 g/mol .Wissenschaftliche Forschungsanwendungen
Conformational Studies and Spectroscopy
- Research has explored the conformational properties of 3-(4-Chlorophenyl)glutaric anhydride derivatives, utilizing techniques like Proton Magnetic Resonance (PMR) and empirical force field calculations. These studies delve into the dynamic aspects of molecular structures, providing valuable insights into the anhydride ring and its side-chain conformational preferences. For instance, studies have shown that certain chlorophenyl groups exhibit a preference for equatorial over axial positions, with significant rotational preferences for certain conformations. This detailed conformational analysis aids in understanding the molecular behavior of such compounds (Koer, Faber, & Altona, 2010).
Analytical Chemistry and Sensor Development
- The compound has been utilized in the development of sensitive and specific analytical methods. For example, it has been used in the synthesis of haptens for the detection of pollutants like p,p'-DDE in biological samples through enzyme-linked immunosorbent assay (ELISA). This demonstrates its role in environmental monitoring and public health by providing tools for the detection of persistent organic pollutants in complex biological matrices (Hongsibsong et al., 2012).
Chemical Synthesis and Catalysis
- 3-(4-Chlorophenyl)glutaric-d4 Anhydride and its analogs have been pivotal in various chemical synthesis processes. Studies have shown their utility in reactions such as the Castagnoli-Cushman reaction, where they act as reactive partners, aiding in the synthesis of complex organic molecules. This demonstrates their significance in expanding the toolbox of synthetic chemists for creating novel compounds with potential applications in various fields, including pharmaceuticals (Chizhova et al., 2016).
Biotechnology and Enzymatic Studies
- The compound has been central to studies in biotechnology, particularly in understanding and harnessing enzymatic reactions. Research has focused on the enzymatic desymmetrization of compounds like 3-(4-Chlorophenyl)glutaric-d4 Anhydride, exploring the efficacy of various enzymes in catalyzing these reactions. These studies have implications in the development of chiral intermediates for pharmaceuticals, showcasing the intersection of chemistry and biology in advancing drug synthesis (Chaubey & Ghosh, 2012).
Eigenschaften
IUPAC Name |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRLOJECISNAO-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675754 |
Source


|
| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)glutaric-d4 Anhydride | |
CAS RN |
1189700-43-3 |
Source


|
| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

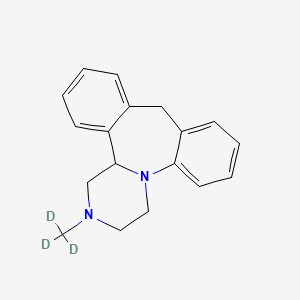
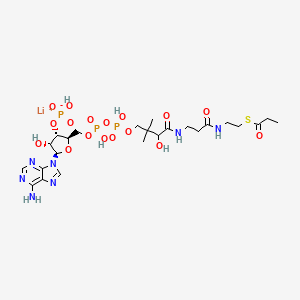
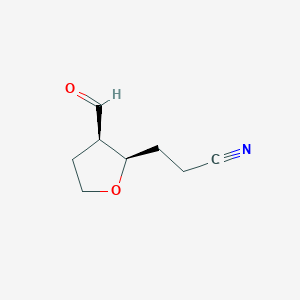

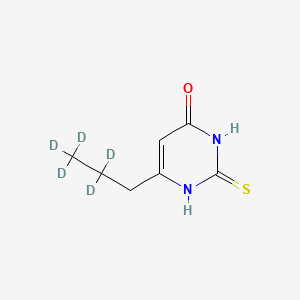
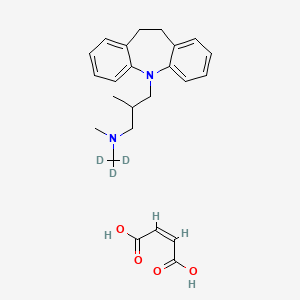
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
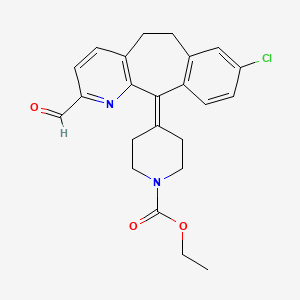
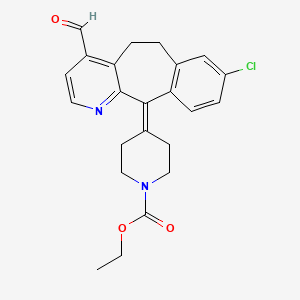


![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)
